![molecular formula C15H8N4O7 B1621881 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide CAS No. 213598-63-1](/img/structure/B1621881.png)
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Overview
Description
“4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide” is a chemical compound with the molecular formula C15H8N4O7 . It has an average mass of 356.247 Da and a monoisotopic mass of 356.039307 Da . It is also known by its IUPAC name, 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide .
Molecular Structure Analysis
The molecular structure of “4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide” consists of 15 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 7 oxygen atoms . Unfortunately, the specific 3D structure is not available in the search results.Scientific Research Applications
Polymer Synthesis and Properties
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide derivatives are utilized in synthesizing heat-resistant polyimides and polyamides. These compounds form the basis for creating polymers with high thermal stability and good solubility in various solvents. For example, polymers derived from 2,7-diamino-9-dicyanomethylene-fluorene, a related compound, demonstrate stability up to 430°C and are used to form crosslinked resins with high char yields at high temperatures (Diakoumakos & Mikroyannidis, 1994). Similarly, aromatic polyimides with fluorenamide moieties, synthesized from related diamine monomers, show glass transition temperatures in the range of 261-289°C and are stable up to around 450°C (Rafiee & Golriz, 2014).
Apoptosis Induction in Cancer Research
Specific derivatives of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been investigated for their potential as apoptosis inducers in cancer research. These compounds have shown effectiveness in inducing cell death in various cancer cell lines. Substitutions at the 7-position of the 9-oxo-9H-fluorene ring, for instance, led to improved anticancer activity in some compounds (Kemnitzer et al., 2009).
Electronic and Optical Applications
The electron-accepting properties of fluorene derivatives, including those related to 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide, make them suitable for use in electronic and optical applications. For instance, poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene), a polymer synthesized from a related compound, shows high electron-accepting properties and interesting absorption behavior, indicating potential uses in electronic materials (Hayashi et al., 2012).
Surface-Active Properties
Derivatives of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide have been explored for their surface-active properties. Novel fluorene derivatives synthesized from N-octadecyl-9-oxo-9H-fluorene-4-carboxamide showed unique surface-active properties and demonstrated high biological degradation rates, suggesting their potential in surfactant applications (El-Sayed et al., 2017).
properties
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZOHHXJWZGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384354 | |
Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-63-1 | |
Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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